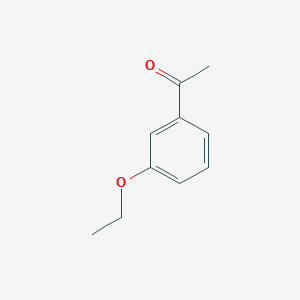
1-(3-Ethoxyphenyl)ethanone
Übersicht
Beschreibung
“1-(3-Ethoxyphenyl)ethanone” is a chemical compound with the CAS Number: 52600-91-6 . It has a molecular weight of 164.2 . The IUPAC name for this compound is this compound . It is typically stored at room temperature and is a liquid in its physical form .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C10H12O2/c1-3-12-10-6-4-5-9(7-10)8(2)11/h4-7H,3H2,1-2H3 . This indicates that the compound consists of 10 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms .
Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 164.2 . .
Wissenschaftliche Forschungsanwendungen
Antiestrogenic Activity
Research indicates that derivatives synthesized from reactions involving 1-(3-Ethoxyphenyl)ethanone exhibit significant antiestrogenic properties. These compounds have shown high receptor binding affinity and the ability to antagonize the effect of estradiol in hormone-dependent breast cancer cells, suggesting potential applications in breast cancer treatment and hormonal therapy research (Lubczyk, Bachmann, & Gust, 2003).
Degradation of Lignin Substructure Model Compounds
This compound-related compounds have been studied for their ability to degrade phenolic beta-1 lignin substructure model compounds, indicating its utility in understanding lignin degradation mechanisms and developing environmentally friendly methods for biomass processing (Kawai, Umezawa, & Higuchi, 1988).
Development of Fluorescent Probes
Research has explored the synthesis of fluorescent probes based on this compound derivatives for detecting various biological and chemical entities. These probes demonstrate high selectivity and sensitivity, offering potential applications in bioimaging and analytical chemistry (Fang, Jiang, Sun, & Li, 2019).
Hydrogen Bonding Studies
Studies have also focused on the charge density and hydrogen bonding motifs of compounds structurally related to this compound, providing insights into intra- and intermolecular bonding features that could influence the design of new materials and drugs (Hibbs, Overgaard, & Piltz, 2003).
Anti-inflammatory and Antifungal Properties
Compounds derived from or related to this compound have been investigated for their anti-inflammatory and antifungal properties, suggesting applications in the development of new therapeutic agents for treating diseases such as rheumatoid arthritis and fungal infections (Lafeber, Beukelman, van den Worm, van Roy, Vianen, van Roon, van Dijk, & Bijlsma, 1999); (Zhao, Shen, He, Mu, & Hao, 2007).
Safety and Hazards
The safety data sheet for a similar compound, “1-(3-phenoxyphenyl)ethanone”, suggests that it may cause skin and eye irritation, and may also cause respiratory irritation . It is recommended to avoid breathing the dust, fume, gas, mist, vapors, or spray. After handling, one should wash thoroughly. It should be used only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
1-(3-ethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-3-12-10-6-4-5-9(7-10)8(2)11/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWWFEHTGUJEDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90396181 | |
| Record name | 1-(3-ethoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52600-91-6 | |
| Record name | 1-(3-Ethoxyphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52600-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-ethoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

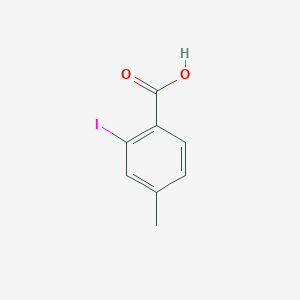

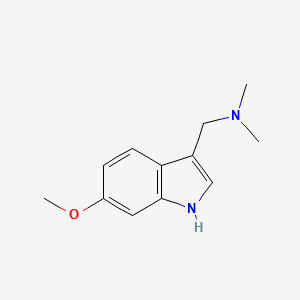
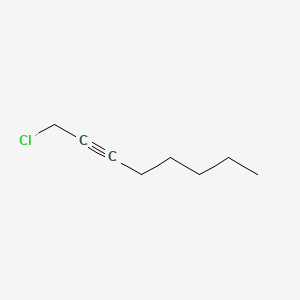
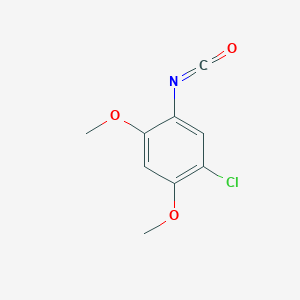

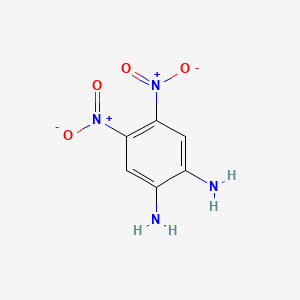
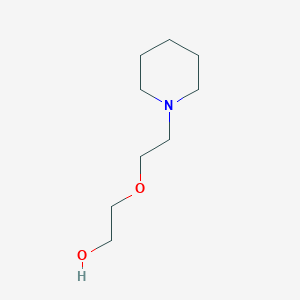
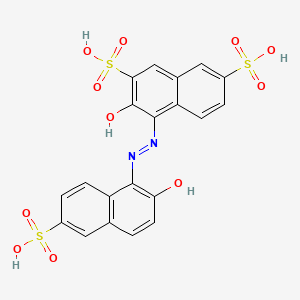

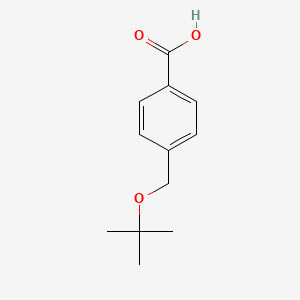
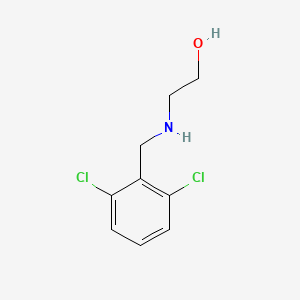

![Oxirane, 2,2'-[1,6-naphthalenediylbis(oxymethylene)]bis-](/img/structure/B1587659.png)
